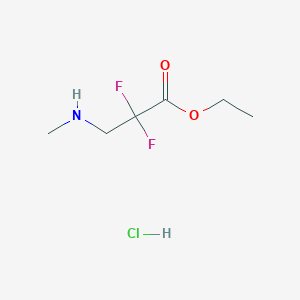

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride

Description

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride is a fluorinated organic compound characterized by a propanoate ester backbone substituted with two fluorine atoms at the α-carbon and a methylamino group at the β-position, with the hydrochloride salt enhancing its stability and solubility. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects of fluorine atoms and the reactivity of the ester and amine functional groups .

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2.ClH/c1-3-11-5(10)6(7,8)4-9-2;/h9H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAXTEVAEKORTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CNC)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride involves several steps. One common method includes the reaction of ethyl 2,2-difluoro-3-(methylamino)propanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons

Key Observations :

Fluorination Effects: The geminal difluoro substitution in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogues like Dopamine HCl. This enhances its suitability for applications requiring resistance to enzymatic degradation .

Backbone Modifications: Compared to Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate Hydrochloride, the absence of an aromatic ring in the target compound reduces π-π stacking interactions but improves solubility in polar solvents due to the ester group .

Chiral vs. Non-Chiral Centers: Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (a chiral compound) is used in asymmetric synthesis, whereas the target compound’s stereochemical configuration remains undefined in available literature .

Biological Activity

Ethyl 2,2-difluoro-3-(methylamino)propanoate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C6H11F2NO2·HCl

- CAS Number : 1956311-12-8

The presence of fluorine atoms in the structure often enhances the biological activity and stability of organic compounds, which is a significant aspect of this compound's profile.

Pharmacological Profile

Preliminary studies suggest that this compound may exhibit significant activity in modulating various biochemical pathways. The difluoromethyl group is believed to enhance binding affinity and specificity towards certain biological targets, including enzymes and receptors. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential.

Interaction Studies

Research indicates that this compound interacts with various biological receptors and enzymes. The following table summarizes some key findings related to its biological interactions:

| Biological Target | Effect | Reference |

|---|---|---|

| Enzymes | Modulation of activity | |

| Receptors | Enhanced binding affinity | |

| Cellular pathways | Potential modulation |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Initial in vitro assays indicated that the compound could inhibit specific enzyme activities linked to metabolic pathways. For instance, it showed promise in modulating the activity of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation .

- Cell Line Studies : Research involving human cancer cell lines demonstrated that this compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways, which are essential for programmed cell death .

- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited distinct pharmacological profiles. For example, while other difluoromethylated compounds showed varying levels of cytotoxicity, this compound's unique methylamino group contributed to its enhanced selectivity towards specific cellular targets .

Safety Profile

The safety profile of this compound has been assessed in various studies. It is classified under GHS as having acute toxicity (oral Category 4), skin corrosion/irritation (Category 2), and serious eye damage/eye irritation (Category 2A) . These findings underscore the necessity for careful handling and further investigation into its long-term effects.

Q & A

Q. Critical Conditions :

- Temperature : Room temperature for deprotection (to avoid side reactions) .

- Solvent Choice : Dioxane or ethanol for solubility and stability during acid treatment.

- Purification : Reduced-pressure evaporation or recrystallization to isolate the hydrochloride salt .

Basic: How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- 1H-NMR : Key peaks include the methylamino proton (δ ~2.54 ppm, singlet) and ethyl ester protons (δ ~1.02–4.0 ppm). Splitting patterns confirm stereochemistry and purity .

- FTIR : Ester carbonyl (C=O) at ~1740 cm⁻¹ and N-H stretches (~3300 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Mobile phases often use acetonitrile/water with 0.1% TFA .

Q. Example NMR Data (from analogs) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylamino (N-CH3) | 2.54 | Singlet |

| Ethyl Ester (-OCH2CH3) | 1.02–4.0 | Quartet |

| Difluoromethylene (CF2) | Not resolved in 1H-NMR | — |

Advanced: How can enantiomeric purity be validated, and what techniques resolve stereochemical uncertainties?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention times differentiate enantiomers .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiopure standards .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in solvents like methanol/water .

Data Contradiction Analysis :

Discrepancies in optical rotation (e.g., lab vs. literature values) may arise from residual solvents or impurities. Cross-validate with chiral HPLC and mass spectrometry .

Advanced: What strategies stabilize the compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Store in dry, inert atmospheres (argon) at pH 4–6. Degradation occurs above pH 7 due to ester hydrolysis .

- Temperature : Lyophilize and store at –20°C; avoid repeated freeze-thaw cycles .

- Analytical Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How are discrepancies in reaction yields addressed during scale-up?

Methodological Answer:

- Process Optimization : Use design of experiments (DoE) to test variables (e.g., solvent volume, stirring rate). Pilot-scale reactions often require longer mixing times for homogeneity .

- Purification Losses : Replace rotary evaporation with fractional crystallization for higher recovery .

- Case Study : A lab-scale synthesis reported 100% yield , but pilot-scale yields dropped to 70% due to inefficient HCl gas handling. Installing scrubbers improved consistency.

Basic: What storage conditions are recommended to ensure long-term stability?

Methodological Answer:

- Ideal Conditions : Airtight containers under argon, –20°C, and desiccated (silica gel). Avoid exposure to light .

- Reconstitution : Use degassed, deionized water or ethanol to prevent hydrolysis .

Advanced: What in vitro models evaluate the compound’s pharmacokinetic and metabolic properties?

Methodological Answer:

- Hepatic Microsomes : Incubate with NADPH to assess CYP450-mediated metabolism. LC-MS/MS identifies metabolites .

- Plasma Stability Assays : Test degradation in human plasma (37°C, 1–24 hrs) with HPLC quantification .

- Permeability : Caco-2 cell monolayers predict intestinal absorption. Apparent permeability (Papp) >1×10⁻⁶ cm/s suggests bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.